molecular formula C24H22ClNO5S B491959 Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421579-39-7

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491959
CAS No.: 421579-39-7
M. Wt: 472g/mol
InChI Key: ZCWCDNXFWYSPTQ-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a synthetic organic compound characterized by a naphtho[1,2-b]furan core substituted with a 2-propyl group, a 3-ethyl carboxylate ester, and a 5-{[(4-chlorophenyl)sulfonyl]amino} moiety. The naphthofuran scaffold provides rigidity and aromaticity, which may enhance binding interactions in biological systems.

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO5S/c1-3-7-21-22(24(27)30-4-2)19-14-20(17-8-5-6-9-18(17)23(19)31-21)26-32(28,29)16-12-10-15(25)11-13-16/h5-6,8-14,26H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWCDNXFWYSPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O4SC_{19}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 429 g/mol. The structure features a naphthofuran core substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound involves the reaction of ethyl 2-propylnaphtho[1,2-b]furan-3-carboxylate with 4-chlorophenylsulfonyl chloride in the presence of a base to facilitate the formation of the sulfonamide linkage. The process typically requires careful control of pH and temperature to ensure high yield and purity.

Antitumor Activity

Research has indicated that compounds containing sulfonamide groups exhibit significant antitumor properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon carcinoma cells. The mechanism appears to involve the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis rates in treated cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In studies conducted using agar diffusion methods, it was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it possesses potent antibacterial properties, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6 levels, indicating its potential use in managing inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antitumor effectsInduced apoptosis in breast cancer cells; inhibited Bcl-2 expression
Study 2 Assess antimicrobial propertiesEffective against multiple bacterial strains; low MIC values
Study 3 Investigate anti-inflammatory effectsReduced inflammatory cytokines in animal models

Comparison with Similar Compounds

Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

  • Core Structure : Benzofuran (smaller aromatic system vs. naphthofuran).
  • Substituents : 4-Ethoxyphenylsulfonamide (electron-donating ethoxy group) instead of 4-chlorophenylsulfonamide (electron-withdrawing chloro group).
  • Molecular Weight : 431.502 .

Sch225336 (Bis-sulfone CB2 Ligand)

  • Core Structure : Bis-sulfonylated biphenyl.
  • Substituents : Dual 4-methoxyphenylsulfonyl groups and a methanesulfonamide.
  • Bioactivity : CB2 receptor-selective ligand, highlighting sulfonamide utility in receptor targeting .
  • Implications : The target compound’s single sulfonamide group and naphthofuran core may limit multi-receptor interactions but could improve selectivity for specific targets.

Functional Group Variations

5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl Acetamides

  • Core Structure : 1,3,4-Oxadiazole (five-membered heterocycle vs. fused naphthofuran).
  • Substituents : Sulfanyl (thio) group instead of sulfonamide; chloro and methoxy on phenyl.
  • Bioactivity : Moderate inhibition of acetylcholinesterase (AChE) and lipoxygenase (LOX) .

N-Nicotinoyl Quinolone Carboxylates

  • Core Structure: Quinolone (antibiotic scaffold).
  • Substituents: Piperazinyl and nicotinoyl groups.
  • Bioactivity : Antibacterial activity against E. coli and S. aureus (MIC: 0.17–3.5 µg/mL) .
  • Implications : While the target compound’s ester group is structurally similar, its naphthofuran core may confer distinct pharmacokinetic properties, such as altered lipophilicity or metabolic stability.

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Molecular Weight Hypothesized Bioactivity
Target Compound Naphtho[1,2-b]furan 4-Chlorophenylsulfonamide, propyl, ethyl ester ~463.9 (calculated) Enzyme inhibition/receptor modulation
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate Benzofuran 4-Ethoxyphenylsulfonamide, propyl, ethyl ester 431.502 Moderate enzyme inhibition
Sch225336 Bis-sulfonylated biphenyl Dual 4-methoxyphenylsulfonyl, methanesulfonamide - CB2 receptor ligand
5-Substituted Oxadiazoles 1,3,4-Oxadiazole Sulfanyl acetamide, 2-methoxy-5-chlorophenyl - AChE/BChE/LOX inhibition
N-Nicotinoyl Quinolones Quinolone Piperazinyl, nicotinoyl, ethyl ester - Antibacterial
  • Solubility: The ethyl carboxylate ester may improve aqueous solubility relative to non-esterified analogs.

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